N-(2-Aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring, and is functionalized with aminoethyl and fluorophenethyl groups, as well as a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoquinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Attachment of Aminoethyl and Fluorophenethyl Groups: The aminoethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride. The fluorophenethyl group can be attached via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenethyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the isoquinoline core can engage in π-π stacking interactions. The aminoethyl and fluorophenethyl groups may enhance binding affinity and specificity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N-(2-chlorophenethyl)isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-(2-bromophenethyl)isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-(2-methylphenethyl)isoquinoline-5-sulfonamide
Uniqueness
N-(2-Aminoethyl)-N-(2-fluorophenethyl)isoquinoline-5-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.
Properties
CAS No. |
651307-25-4 |
---|---|
Molecular Formula |
C19H20FN3O2S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c20-18-6-2-1-4-15(18)9-12-23(13-10-21)26(24,25)19-7-3-5-16-14-22-11-8-17(16)19/h1-8,11,14H,9-10,12-13,21H2 |
InChI Key |
JCIKNHDRGOZLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.